1-ブロモペンタン-d9

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

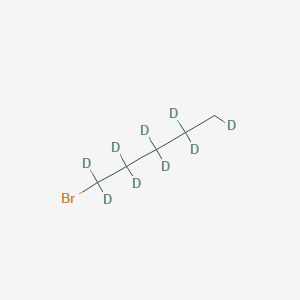

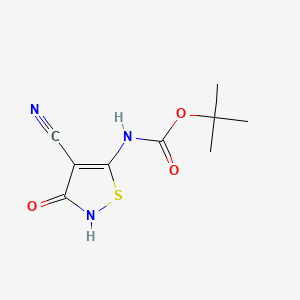

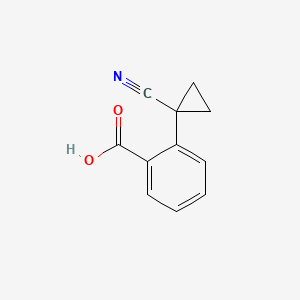

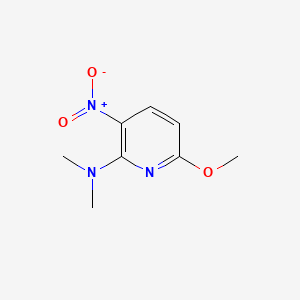

“1-Bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane” is a halogenated hydrocarbon, specifically a brominated alkane. Alkanes are organic compounds that consist only of hydrogen and carbon atoms arranged in a tree structure in which all the carbon-carbon bonds are single .

Synthesis Analysis

The synthesis of a brominated alkane like this would likely involve the reaction of an alkane with bromine. This could be achieved through a radical substitution reaction, where the bromine atom replaces a hydrogen atom in the alkane .

Molecular Structure Analysis

The molecule would have a linear structure with the bromine atom attached to one end of the carbon chain. The “nonadeuterio” part of the name suggests that nine of the hydrogen atoms in the compound have been replaced with deuterium, an isotope of hydrogen .

Chemical Reactions Analysis

As a brominated alkane, this compound would be expected to undergo reactions typical of halogenated hydrocarbons. This could include substitution reactions, elimination reactions, and reactions with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. As a halogenated hydrocarbon, it would likely be relatively nonpolar and have a higher boiling point than the corresponding alkane .

科学的研究の応用

有機合成

“1-ブロモペンタン-d9”は、多くの有機合成 . 有機合成とは、有機化合物の調製方法です。これは、試薬や条件の選択を含む合成経路の設計を支配する一連の原則と概念に基づいた科学です。

鉄触媒アルキル化

この化合物は、クロスカップリングによる芳香族グリニャール試薬の鉄触媒アルキル化に使用されます . アルキル化とは、アルキル基をある分子から別の分子に転移させることです。アルキル基は、アルキルカルボカチオン、フリーラジカル、カルバニオン、またはカルベンとして転移されます。

芳香族グリニャール試薬

“this compound”は、芳香族グリニャール試薬と共に使用されます . グリニャール試薬は、カルボニル、オレフィンなど、さまざまな基質にマグネシウム-炭素結合を付加するための標準的な基質を表す有機金属化合物の一種です。

クロスカップリング反応

作用機序

Target of Action

1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 is a chemical reagent used in a multitude of organic syntheses . It is primarily used in iron-catalyzed alkylations of aromatic Grignard reagents via cross-coupling . Therefore, its primary targets are aromatic Grignard reagents.

Mode of Action

The compound interacts with its targets through a phase transfer catalysed alkylation reaction . This reaction involves the transfer of a bromine atom from the 1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 molecule to the Grignard reagent, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

The alkylation reaction mediated by 1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 affects the biochemical pathway of organic synthesis, particularly in the formation of complex organic molecules . The downstream effects include the synthesis of α, γ-diketo acids, which are reversible inhibitors of Hepatitis C virus NS5b RNA polymerase .

Result of Action

The primary result of the action of 1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 is the formation of new organic compounds through alkylation reactions . These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds .

Action Environment

The action, efficacy, and stability of 1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 can be influenced by various environmental factors. These include the presence of a suitable catalyst (such as tetrabutyl ammonium bromide ), the pH of the reaction environment, and the temperature and pressure conditions. Optimal conditions can enhance the efficiency of the alkylation reaction and the yield of the desired product .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D,2D2,3D2,4D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKKMVJZFACSU-LOFGRQECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,oxime,exo-(9CI)](/img/no-structure.png)